

(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride solubility in various solvents

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Compound of Interest

Compound Name: (2-Hydrazino-2-oxo-ethyl)-
trimethyl-ammonium;chloride

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An In-depth Technical Guide on the Solubility of **(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride** (Girard's Reagent T)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride, commonly known as Girard's Reagent T, is a cationic derivatizing agent widely employed in analytical chemistry and organic synthesis. Its primary application lies in the selective reaction with carbonyl compounds (aldehydes and ketones) to form water-soluble hydrazones. This property is particularly useful for isolating these compounds from complex mixtures, enhancing their detectability in mass spectrometry, and facilitating their analysis in various biological and chemical matrices. Understanding the solubility of Girard's Reagent T in a range of solvents is crucial for its effective use in these applications, enabling proper solvent selection for reactions, purification, and analysis. This technical guide provides a comprehensive overview of the solubility of Girard's Reagent T, details experimental protocols for solubility determination and derivatization reactions, and visualizes the key chemical pathways and workflows.

Physicochemical Properties

- IUPAC Name: **(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride**
- Synonyms: Girard's Reagent T, Trimethylacethydrazide ammonium chloride, Betaine hydrazide chloride
- CAS Number: 123-46-6
- Molecular Formula: $C_5H_{14}ClN_3O$
- Molecular Weight: 167.64 g/mol
- Appearance: White to off-white crystalline powder
- Melting Point: 188-192 °C (with decomposition)[1][2]

Solubility Profile

Girard's Reagent T is a quaternary ammonium salt, which dictates its solubility characteristics. It is generally highly soluble in polar protic solvents, particularly water, and shows decreasing solubility in less polar organic solvents. It is reported to be almost insoluble in hydroxyl-free organic solvents.[2] The hygroscopic nature of the compound should be noted, and it should be stored in a dry environment.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for Girard's Reagent T in various solvents. It is important to note that temperature can significantly affect solubility, but this information is not always available in the literature.

Solvent	Formula	Type	Solubility	Notes
Water	H ₂ O	Polar Protic	100 mg/mL[3]	Very soluble.[1]
Methanol	CH ₃ OH	Polar Protic	High Solubility	---
Ethanol	C ₂ H ₅ OH	Polar Protic	~6.6 mg/mL	Slightly soluble (0.66%).[1] Also described as soluble in 150 parts of anhydrous ethanol.[2]
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	Polar Aprotic	2.78 mg/mL[4]	Sonication may be required for dissolution.[4]
Acetic Acid	CH ₃ COOH	Polar Protic	Soluble[1]	---
Glycerol	C ₃ H ₈ O ₃	Polar Protic	Soluble[1]	---
Ethylene Glycol	C ₂ H ₆ O ₂	Polar Protic	Soluble[2]	---
Hydroxyl-free Organic Solvents	e.g., Hexane, Toluene	Nonpolar	Almost Insoluble[2]	---

Experimental Protocols

General Protocol for Determining Solubility of an Organic Salt

This protocol provides a general method for determining the solubility of a compound like Girard's Reagent T in a given solvent.

- Preparation of a Saturated Solution:
 - Add an excess amount of Girard's Reagent T to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).

- Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
- Separation of the Saturated Solution:
 - Allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette. To avoid transferring any solid particles, the solution can be filtered through a syringe filter (e.g., 0.45 μm).
- Quantification of the Solute:
 - Determine the mass of the collected supernatant.
 - Evaporate the solvent from the supernatant under reduced pressure or in a drying oven at a temperature that does not cause decomposition of the solute.
 - Weigh the remaining solid residue.
- Calculation of Solubility:
 - $\text{Solubility (in g/100 mL)} = (\text{mass of residue} / \text{volume of supernatant}) \times 100.$

Protocol for Derivatization of Carbonyl Compounds

This protocol outlines the general procedure for the derivatization of aldehydes and ketones using Girard's Reagent T for subsequent analysis, often by mass spectrometry.^[5]

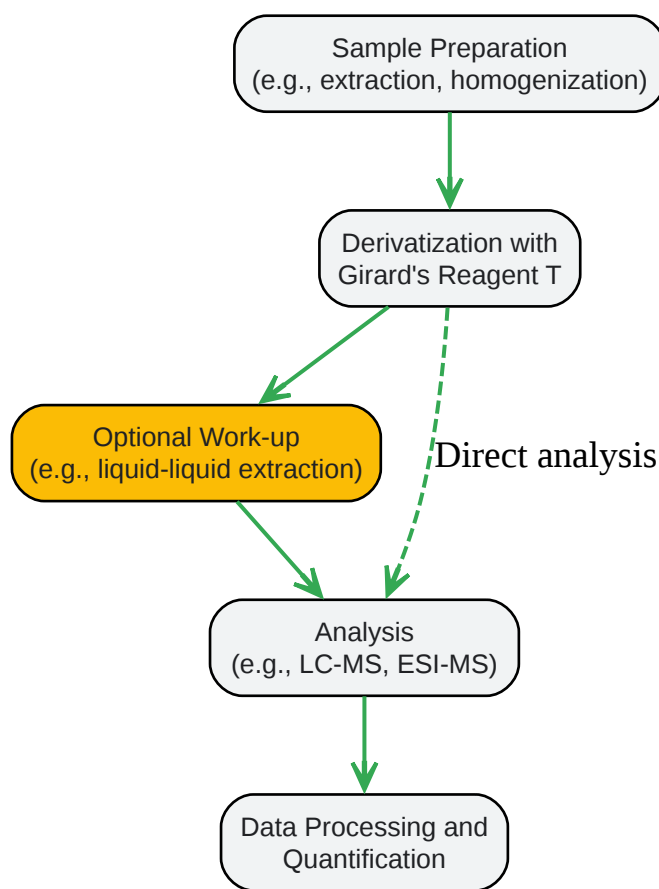
- Reaction Setup:
 - Dissolve the sample containing the carbonyl compound in a suitable solvent. A mixture of a polar organic solvent (e.g., methanol or ethanol) and an acidic aqueous buffer (e.g., acetic acid solution) is commonly used to facilitate the dissolution of both the analyte and the reagent.

- Add Girard's Reagent T to the sample solution. A molar excess of the reagent (e.g., 10-fold or higher) is typically used to drive the reaction to completion.
- Reaction Conditions:
 - The reaction is typically carried out at room temperature or with gentle heating (e.g., 40-60 °C) for a period ranging from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.
 - The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Sample Work-up (Optional):
 - For samples requiring purification before analysis, the water-soluble Girard's hydrazone derivative can be separated from non-polar impurities by liquid-liquid extraction. The aqueous layer containing the derivative is retained, while the organic layer containing the impurities is discarded.
- Analysis:
 - The resulting solution containing the derivatized analyte can be directly analyzed, typically by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, which benefits from the pre-existing positive charge on the Girard's hydrazone.

Visualizations

Reaction of Girard's Reagent T with a Carbonyl Compound

The following diagram illustrates the chemical reaction pathway for the derivatization of an aldehyde or a ketone with Girard's Reagent T to form a stable, water-soluble hydrazone.



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